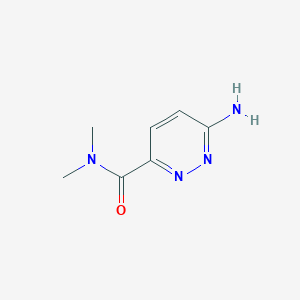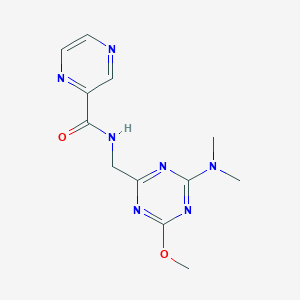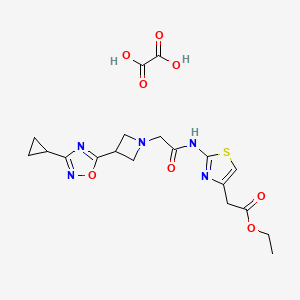
6-amino-N,N-dimethylpyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-N,N-dimethylpyridazine-3-carboxamide is a chemical compound with the CAS Number: 1250216-83-1 . It has a molecular weight of 166.18 and its IUPAC name is 6-amino-N,N-dimethyl-3-pyridazinecarboxamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N4O/c1-11(2)7(12)5-3-4-6(8)10-9-5/h3-4H,1-2H3,(H2,8,10) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Microwave Assisted Condensation Reactions
A study by Al-Zaydi and Borik (2007) explored microwave-assisted condensation reactions of 2-aryl hydrazonopropanals with nucleophilic reagents to produce various heterocyclic compounds, including pyridazine derivatives. This method emphasizes the role of "6-amino-N,N-dimethylpyridazine-3-carboxamide" in the synthesis of complex organic molecules under solvent-free conditions, highlighting its utility in organic synthesis and the potential for developing new materials and pharmaceuticals Al-Zaydi, K., & Borik, R. (2007). Molecules.
Synthesis and Biological Activity of Arylazothiazole Disperse Dyes
Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including "this compound" derivatives, demonstrating their application in dyeing polyester fibers and investigating their antimicrobial and antitumor activities. This study shows the compound's versatility, extending from material science to biomedical applications Khalifa, M., et al. (2015). Phosphorus, Sulfur, and Silicon and the Related Elements.
Novel Pyrimidine and Its Triazole Fused Derivatives
Bhalgat et al. (2014) conducted a study on the synthesis of novel pyrimidinecarbonitrile derivatives and their triazole fused derivatives, exploring their antioxidant and anti-inflammatory activities. This research highlights the potential of "this compound" derivatives in developing new pharmaceutical agents with desired biological activities Bhalgat, C. M., et al. (2014). Arabian Journal of Chemistry.
Synthesis of Functionalized Amino Acid Derivatives
Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives to evaluate their in vitro cytotoxicity against human cancer cell lines, indicating the role of "this compound" derivatives in designing anticancer agents. This study not only underlines the chemical versatility of the compound but also its potential in contributing to cancer research Kumar, V., et al. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry.
Advent of Imidazo[1,2-a]pyridine-3-carboxamides
Moraski et al. (2011) discovered a set of imidazo[1,2-a]pyridine-3-carboxamides, including "this compound" derivatives, with potent antituberculosis activity against various tuberculosis strains. This highlights the compound's importance in the development of new treatments for infectious diseases Moraski, G. C., et al. (2011). ACS Medicinal Chemistry Letters.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .
Propriétés
IUPAC Name |
6-amino-N,N-dimethylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-11(2)7(12)5-3-4-6(8)10-9-5/h3-4H,1-2H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPDAMJIRKKVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2877815.png)



![(Z)-2-(3-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2877822.png)


![7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde](/img/structure/B2877829.png)


![2,4-dichloro-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2877835.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2877837.png)
![Methyl 2-[6-(2,4-dimethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2877838.png)
